molecular formula C10H15NO B1266904 2-[(4-Methylbenzyl)amino]ethanol CAS No. 40171-87-7

2-[(4-Methylbenzyl)amino]ethanol

Cat. No. B1266904
CAS RN: 40171-87-7
M. Wt: 165.23 g/mol
InChI Key: UJPXOHXMJDQRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-Methylbenzyl)amino]ethanol often involves reactions that introduce the aminoethanol moiety into the molecule. For example, the synthesis of related Schiff bases by condensing aldehydes with aminoethanol derivatives under specific conditions demonstrates the versatility and reactivity of the aminoethanol group in forming stable, complex structures with potential antibacterial activities (Zhu Wen-jie, 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds containing aminoethanol groups often reveals interesting features about their conformation and bonding. For instance, X-ray diffraction studies provide insights into the crystallographic arrangement and the presence of hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Yongshu Xie et al., 2003).

Chemical Reactions and Properties

Compounds with the 2-[(4-Methylbenzyl)amino]ethanol structure can participate in various chemical reactions, leading to a broad range of derivatives with diverse properties. For example, the iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines under aerobic oxidative conditions showcase the chemical versatility and potential for generating complex heterocyclic compounds (Kovuru Gopalaiah et al., 2017).

Scientific Research Applications

  • Synthetic and Medicinal Chemistry

    • Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
    • Method : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
  • Pharmaceutical Chemistry

    • Application : 2-arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .
    • Method : Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .
    • Results : 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
  • Medical Imaging

    • Application : 11 C-labeled 6-substituted 2-(4-aminophenyl) benzothiazole (11 C PIB, 43) could selectively interact with cerebrovascular amyloid and amyloid plaques .
    • Method : It has been used as a radiolabeled probe for PET (positron emission tomography) imaging .
    • Results : This method is used for the recognition of Alzheimer’s disease .
  • Chemical Synthesis

    • Application : “2-[(4-Methylbenzyl)amino]ethanol hydrochloride” is a chemical compound that can be used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular reaction in which this compound is being used .
    • Results : The outcomes would also depend on the specific reaction. For example, it could be used as a reagent to synthesize other compounds .
  • Organic Chemistry

    • Application : Alcohols, such as “2-[(4-Methylbenzyl)amino]ethanol”, can be classified into primary, secondary, and tertiary alcohols based on the number of carbon atoms connected to the carbon atom that carries the -OH group .
    • Method : This classification is important as it influences the physical properties and reactivity of the alcohols .
    • Results : For example, the boiling points of alcohols are significantly higher than those of the equivalent alkanes due to the presence of hydrogen bonding .
  • Amination (Arylation)

    • Application : Aromatic aldehydes can be converted to α-amino anion equivalents via amination .
    • Method : This involves amination with 2,2-diphenylglycine and subsequent decarboxylation .
    • Results : These in situ generated α-imino anions are highly reactive for Pd-catalyzed allylation to give homoallylic amines in high yields with excellent regioselectivity .
  • Chemical Synthesis

    • Application : “2-[(4-Methylbenzyl)amino]ethanol hydrochloride” is a chemical compound that can be used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular reaction in which this compound is being used .
    • Results : The outcomes would also depend on the specific reaction. For example, it could be used as a reagent to synthesize other compounds .
  • Organic Chemistry

    • Application : Alcohols, such as “2-[(4-Methylbenzyl)amino]ethanol”, can be classified into primary, secondary, and tertiary alcohols based on the number of carbon atoms connected to the carbon atom that carries the -OH group .
    • Method : This classification is important as it influences the physical properties and reactivity of the alcohols .
    • Results : For example, the boiling points of alcohols are significantly higher than those of the equivalent alkanes due to the presence of hydrogen bonding .
  • Amination (Arylation)

    • Application : Aromatic aldehydes can be converted to α-amino anion equivalents via amination .
    • Method : This involves amination with 2,2-diphenylglycine and subsequent decarboxylation .
    • Results : These in situ generated α-imino anions are highly reactive for Pd-catalyzed allylation to give homoallylic amines in high yields with excellent regioselectivity .

Safety And Hazards

The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

2-[(4-methylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-2-4-10(5-3-9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPXOHXMJDQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293759
Record name 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)amino]ethanol

CAS RN

40171-87-7
Record name 2-[[(4-Methylphenyl)methyl]amino]ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 91876
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Record name NSC91876
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Record name 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
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Synthesis routes and methods

Procedure details

The procedure of Example 7 was repeated using 2-chloroethanol (20.9 g, 0.26 mol, Kodak), 4-methylbenzylamine (32.7 g, 0.27 mol, Aldrich), water (25 mL) and KOH (14.6 g, 0.26 mol). A white solid was crystallized from the concentrated solution. The crystallized product was collected by suction filtration and recrystallized from hexanes. The filtrate was concentrated under reduced pressure and the residue was fractionally distilled using a 7.5 inch vigreux column. The fraction boiling at 140-144° C./9 mm pressure was collected. Total yield 15 g (35% yield). 1H NMR (δ, 360 MHz, CDCl3): 2.32 (s, 3H), 2.51 (broad s, 2H), 2.74 (t, 2H), 3.61 (t, 2H), 3.72 (s, 2H) and 7.142 (m, 4H). 13C NMR (δ, 90 MHz, {1H}, CDCl3): 21.0 (--CH3), 50.5 (--NCH2CH2O--) 53.2 (--NCH2CH2O--), 60.7 (--NCH2Ph), 128.1, 129.1 and 143.0 (--CH2Ph). mp 61-62° C. uncorrected. The title compound was also prepared using the following procedure. In a 2L three-neck flask (equipped with a mechanical stirrer and an addition funnel) ethanolamine (91.6 g, 1.5 mol, Aldrich) and 100 mL of toluene were placed. To this solution was added dropwise 4-methylbenzyl chloride (70.3 g, 0.5 mol, Aldrich). The mixture was stirred for 10 hours at room temperature. Crushed KOH (30.0 g, 0.5 mol) was added and stirring was continued for another 3 hours. Water (300 mL) was added to dissolve all solid. The mixture was poured into a separatory funnel and the toluene layer was separated. The aqueous layer was extracted with 50 mL portions of methylene chloride three times. The combined extracts were dried on anhydrous sodium sulfate and rotovaped to remove the solvents. A white solid was crystallized from the concentrated solution. The crystallized product (34 g) was collected by suction filtration and washed with several mL of toluene. The filtrate was concentrated under reduced pressure and the residue was fractionally distilled using a 7.5 inch vigreux column. The fraction boiling at 140-144° C./9 mm pressure was collected. Total yield isolated 46.5 g (57% yield).
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Three
Name
Quantity
14.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
91.6 g
Type
reactant
Reaction Step Six
Quantity
70.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

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